molecular formula C19H24ClNO B14732790 1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol CAS No. 5770-84-3

1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol

Katalognummer: B14732790
CAS-Nummer: 5770-84-3
Molekulargewicht: 317.9 g/mol
InChI-Schlüssel: WFWKQWWPWACMMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a diethylamino group, and a phenylpropanol structure, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with diethylamine and phenylpropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and efficiency. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities and by-products. The final product is subjected to rigorous quality control tests to ensure compliance with industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, amines, and substituted chlorophenyl compounds .

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, as it can be used to synthesize a wide range of derivatives and investigate different biochemical pathways .

Eigenschaften

CAS-Nummer

5770-84-3

Molekularformel

C19H24ClNO

Molekulargewicht

317.9 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C19H24ClNO/c1-3-21(4-2)15-14-19(22,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17/h5-13,22H,3-4,14-15H2,1-2H3

InChI-Schlüssel

WFWKQWWPWACMMB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.